REACTION_SMILES
|
[CH2:35]1[O:36][CH2:37][CH2:38][O:39][CH2:40]1.[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH:22]([O:23][CH:24]([CH3:25])[CH3:26])([CH3:27])[CH3:28].[NH2:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[CH2:10][CH:9]([OH:12])[CH2:8][CH2:7]2.[O:13]=[C:14]=[N:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[NH:1]([c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[CH2:10][CH:9]([OH:12])[CH2:8][CH2:7]2)[C:14](=[O:13])[NH:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)OC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cccc2c1CC(O)CC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=Nc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(Nc1ccccc1)Nc1cccc2c1CC(O)CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |